molecular formula C11H22ClNO4 B13900852 N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride CAS No. 18828-59-6

N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride

Cat. No.: B13900852
CAS No.: 18828-59-6
M. Wt: 267.75 g/mol
InChI Key: SRYJSBLNSDMCEA-UHFFFAOYSA-N
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Description

®-Butyryl Carnitine Chloride is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Butyryl Carnitine Chloride typically involves the esterification of butyric acid with carnitine. One common method includes the use of crotyl chloride, which is converted to tert-butyl 3-butenoate using tert-butyl alcohol and triethylamine in ether. This intermediate is then treated with m-chloroperbenzoic acid in chloroform to afford tert-butyl 3,4-epoxybutyrate. The reaction of this compound with trimethylamine hydrochloride in methanol, followed by mild acid hydrolysis of the tert-butyl ester, yields ®-Butyryl Carnitine Chloride .

Industrial Production Methods

Industrial production of ®-Butyryl Carnitine Chloride often involves similar synthetic routes but on a larger scale. The use of biotransformation processes with engineered bacterial hosts, such as Escherichia coli, has also been explored for the production of carnitine derivatives .

Chemical Reactions Analysis

Types of Reactions

®-Butyryl Carnitine Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Butyryl Carnitine Chloride can yield butyryl carnitine ketone, while reduction can regenerate the original compound.

Scientific Research Applications

®-Butyryl Carnitine Chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Butyryl Carnitine Chloride is unique due to its specific structure, which allows it to efficiently transport butyric acid into the mitochondria. This makes it particularly effective in enhancing energy production and providing therapeutic benefits in metabolic disorders.

Properties

CAS No.

18828-59-6

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

IUPAC Name

(2-butanoyloxy-3-carboxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H

InChI Key

SRYJSBLNSDMCEA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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